6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2OS/c1-17-11-14-9(5-10(16)15-11)7-3-2-6(13)4-8(7)12/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADSSTMWXQWAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a compound that belongs to the pyrimidine family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with a chlorine and fluorine substituent on the phenyl group, along with a methylthio group at position 2. Its molecular formula is , with a molecular weight of approximately 277.72 g/mol.
Pyrimidine derivatives like this compound often interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. The specific mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play roles in cancer progression and inflammation.
- Nucleophilic Reactions : As an alkylating agent, it can react with nucleophiles such as amino groups, potentially leading to modifications of biomolecules.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that pyrimidine derivatives can inhibit the activity of key oncogenic proteins such as BRAF and various kinases:
- Inhibition of Kinases : Compounds with similar structures have been reported to inhibit V600E BRAF kinase, a common mutation in melanoma, showing promising IC50 values in the low micromolar range .
- Cell Line Studies : In vitro studies on cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell proliferation effectively .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrimidines are often explored for their ability to disrupt nucleic acid synthesis in bacteria and fungi:
- Mechanism : The interaction with bacterial enzymes could inhibit DNA replication or RNA synthesis, leading to microbial cell death.
Case Studies
Several case studies highlight the biological activity of similar pyrimidine compounds:
- Study on V600E BRAF Inhibition :
- Anticancer Activity in NCI 60 Cell Lines :
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
- Absorption and Distribution : Initial studies suggest moderate absorption characteristics typical of small molecules.
- Metabolism : The compound may undergo metabolic transformations that can influence its efficacy and safety profile.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The substituents at positions 2 and 6 significantly impact reactivity and bioactivity. Key comparisons include:
Key Insights :
- Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) at position 6 improve stability and binding affinity in hydrophobic pockets .
- Methylthio at position 2 is common across analogs, suggesting its role in modulating sulfur-mediated interactions (e.g., hydrogen bonding or covalent binding) .
- Heteroaromatic substituents (e.g., furan) reduce lipophilicity but may introduce steric or electronic challenges .
Positional Isomerism and Steric Effects
The placement of substituents influences molecular conformation and target engagement:
- Target Compound vs. 5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one : The latter has a phenyl group at position 2 and chloro at position 5. This positional shift reduces steric clash at position 6 but may limit interactions with deep binding pockets .
- 6-(3-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one: A thieno-fused pyrimidinone with a methoxyphenyl group.
Preparation Methods
Starting Materials and General Strategy
The synthesis typically starts from 2-(methylthio)-4-chloropyrimidine derivatives, which are then subjected to substitution and chlorination reactions to install the desired substituents on the pyrimidine ring.
Two-Step Preparation Route (Based on Patent CN103554036B)
This method involves:
Step 1: Substitution Reaction
- Starting material: 2-methylthio-4-chloropyrimidine derivative.
- Reaction with an alkali in a suitable solvent to substitute the 4-chloro group with a desired substituent, forming 2-methylthio-4-substituted pyrimidine intermediate.
- Typical solvents: methanol, triethylamine, pyridine, sodium carbonate, potassium tert-butoxide.
- Alkali examples: sodium hydroxide, triethylamine.
- Reaction conditions: low temperature (0 °C) initially, then room temperature stirring for several hours.
- Workup: extraction with ethyl acetate, washing with saturated sodium chloride solution, drying over anhydrous sodium sulfate.
Step 2: Chlorination Reaction
- Intermediate from step 1 is dissolved in an organic solvent such as methylene dichloride.
- Chlorination reagent: sulfuryl chloride (SO2Cl2), phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or oxalyl chloride.
- Reaction at 0 °C with slow addition of chlorinating agent, then stirring at room temperature.
- Workup: solvent evaporation, extraction, washing with sodium bicarbonate, water, and sodium chloride solutions, drying, filtration.
- Purification: silica gel column chromatography using petroleum ether/methylene dichloride mixtures.
This method yields the target 2-chloro-4-substituted pyrimidine compounds with high purity and yield, avoiding byproducts such as 4-disubstituted pyrimidines and improving overall efficiency.
| Step | Reagents/Conditions | Solvents | Key Notes |
|---|---|---|---|
| 1 | 2-methylthio-4-chloropyrimidine + alkali | Methanol, triethylamine, pyridine | Low temp 0 °C, room temp stirring 6 h |
| 2 | Chlorination with sulfuryl chloride (10 eq) | Methylene dichloride | 0 °C addition, room temp stirring 3 h |
Multi-Step Synthesis Involving Iodination and Cyclization (Related Fluoroalkyl Pyrimidines)
A related synthetic approach involves:
- Iodination at the pyrimidine ring.
- Chlorination to form 4-chloropyrimidines.
- Subsequent substitution with anilines.
- Intramolecular Heck cyclization to form fused heterocycles.
This approach, while more complex, demonstrates the versatility of the 2-(methylthio)pyrimidin-4(3H)-one scaffold for further functionalization.
Research Findings and Analysis
- The substitution of the 4-chloro group by alkoxide or other nucleophiles is facilitated by the electron-withdrawing effects of the pyrimidinone ring and halogen substituents.
- Chlorination reagents such as sulfuryl chloride provide selective chlorination at the 2-position without over-chlorination or ring degradation.
- The use of polar aprotic solvents like methylene dichloride and acetone enhances reaction rates and product purity.
- The choice of base and solvent in the substitution step critically affects yield and selectivity.
- Purification by column chromatography using petroleum ether/methylene dichloride mixtures is effective for isolating high-purity products.
- The direct O-alkylation method offers a shorter, higher-yielding alternative for modifying the pyrimidinone oxygen, useful for derivative synthesis.
Summary Table of Preparation Methods
Q & A
Q. Advanced
- Derivative synthesis : Modify substituents (e.g., replacing -SMe with -OH or -NH) to assess impact on target binding .
- Computational docking : Use tools like AutoDock or Schrödinger to predict interactions with enzymes (e.g., kinases) or receptors .
- Bioisosteric replacement : Substitute the chloro-fluorophenyl group with trifluoromethyl or nitro groups to optimize potency and selectivity .
What strategies mitigate conflicting data in biological assays?
Q. Advanced
- Dose-response curves : Confirm activity across multiple concentrations to rule out false positives/negatives .
- Orthogonal assays : Pair cell-based viability assays (e.g., MTT) with enzymatic inhibition studies to validate mechanisms .
- Control experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .
How can computational methods predict target interactions?
Q. Advanced
- Molecular dynamics (MD) simulations : Model binding stability in physiological conditions (e.g., solvation, pH) .
- Pharmacophore mapping : Identify essential interaction motifs (e.g., hydrogen-bond acceptors) using Schrödinger Phase .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for derivatives .
What are reaction mechanisms for key transformations in its synthesis?
Q. Advanced
- Palladium-catalyzed coupling : Oxidative addition of Pd(0) to aryl halides, transmetallation with boronic acids, and reductive elimination to form C-C bonds .
- Methylthio introduction : SN2 displacement of halogenated precursors using sodium thiomethoxide .
- Tautomerization : Base-mediated equilibration between 4(3H)-one and 4-hydroxypyrimidine forms .
How can solubility be improved without compromising activity?
Q. Advanced
- PEGylation : Attach polyethylene glycol (PEG) chains to the pyrimidinone core to enhance hydrophilicity .
- Salt formation : Convert the free base to hydrochloride or mesylate salts .
- Prodrug design : Introduce ester or amide groups that hydrolyze in vivo .
How to resolve conflicting crystallography data for structural validation?
Q. Advanced
- Multi-technique validation : Combine X-ray data with NMR-derived NOE correlations to confirm spatial arrangements .
- Temperature-dependent crystallography : Assess thermal motion and disorder at varying temperatures .
How to optimize synthetic yield for large-scale production?
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) .
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., coupling reactions) .
- Catalyst recycling : Recover Pd catalysts via silica-immobilized ligands to reduce costs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
